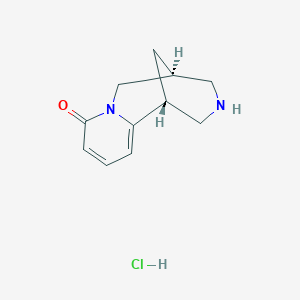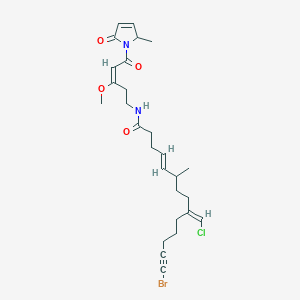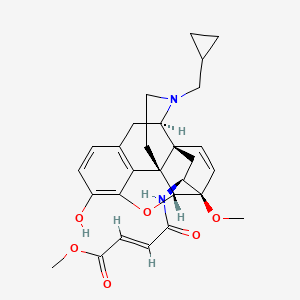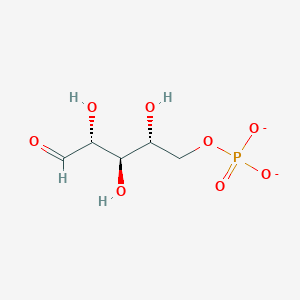
Cytisine hydrochloride
Overview
Description
Cytisine is an alkaloid with partial agonist activity at the α4β2 nicotinic acetylcholine receptor used to aid smoking cessation . It is naturally derived from the Fabaceae family of plants including the genera Laburnum and Cytisus . It has been used as a smoking cessation treatment since 1964 . Cytisine is a partial nicotinic acetylcholine agonist with a half-life of 4.8 hours .
Synthesis Analysis
Cytisine has been a subject of intensive pharmacological research to explore its impact on the nicotinic acetylcholinergic receptors . Several strategies have been developed for the synthesis of Cytisine and its derivatives . Synthetic approaches include the formation of (±)-CYT from bipyridines, synthesis of (+)-CYT using chiral pools and the use of microorganisms to synthesize (-)-CYT .Molecular Structure Analysis
Cytisine is an alkaloid with a small and very polar molecule . It is very weakly retained on reversed phase (RP) stationary phases . The molecular formula of Cytisine is C11H14N2O .Chemical Reactions Analysis
Cytisine is an alkaloid with a small and very polar molecule . It is very weakly retained on reversed phase (RP) stationary phases . The very weak retention of cytisine causes it to be eluted together with the components of biological matrices .Physical And Chemical Properties Analysis
Cytisine is an alkaloid with a small and very polar molecule . It is very weakly retained on reversed phase (RP) stationary phases . The molecular formula of Cytisine is C11H14N2O .Scientific Research Applications
Neurological and Non-Neurological Disease Research
Cytisine has shown potential in the treatment of neurological and non-neurological diseases. Its ability to interact with different nAChR subtypes in various areas of the central and peripheral nervous systems has implications for neuroprotection and the regulation of mood, food intake, motor activity, and the autonomic and cardiovascular systems. The development of structurally modified cytisine derivatives has led to new compounds with biological activities mediated by targets other than nAChRs (Gotti & Clementi, 2021).
Anticancer Activity
Research on halogenated N-benzylcytisine derivatives has revealed promising antiproliferative activities against selected cancer cell lines, such as lung and neuroepithelioma cancers. These derivatives exhibit lower cytotoxicity compared to cisplatin, a commonly used anticancer drug, suggesting their potential as alternative therapeutic agents (Przybył et al., 2019).
Endoplasmic Reticulum Stress in Cancer Treatment
Cytisine induces endoplasmic reticulum (ER) stress caused by calcium overload in HepG2 cells, a liver cancer cell line. This finding indicates that cytisine can induce the ER stress-mediated apoptotic pathway, activating proteins such as CHOP, JNK, and caspase-4, and has potential as a new target compound for treating liver cancer (Yu et al., 2018).
Molecular and Physicochemical Analysis
Studies have also focused on understanding the physicochemical properties of cytisine. For instance, research on cytisine's basicity, solvation, and theoretical determination as a tool for bioavailability prediction has been conducted. This includes analyzing its acidic dissociation constant and Gibbs free energy of solvation in different environments, providing insights into its solubility and permeability (Pieńko et al., 2016).
Extraction and Detection in Clinical Medicine
The extraction and detection of cytisine in biological materials are crucial for its application in clinical medicine and forensic toxicology. Developing efficient extraction techniques from natural sources and analytical identification methods will enable its broader use in experimental and clinical pharmacology (Bartusik-Aebisher et al., 2019).
Mechanism of Action
Cytisine is a low efficacy partial agonist of ⍺4-β2 nicotinic acetylcholine receptors . These receptors are believed to be central to the effect of nicotine (NIC) on the reward pathway and facilitate addiction . Cytisine reduces the effects of NIC on dopamine release in the mesolimbic system when given alone, while simultaneously attenuating NIC withdrawal symptoms that accompany cessation attempts .
Safety and Hazards
Cytisine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to wash thoroughly after handling, avoid contact with eyes, skin, and clothing, avoid ingestion and inhalation, keep away from sources of ignition, and avoid prolonged or repeated exposure .
Future Directions
Cytisine became available in the UK in January 2024 . The NCSCT have written a briefing to help practitioners prepare for helping their clients quit using cytisine . They will continue to develop resources as they gain more experience and expertise in the use of cytisine . A new study published in Addiction has found that cytisine, a low-cost, generic stop-smoking aid that has been used in Eastern Europe since the 1960s, increases the chances of successful smoking cessation by more than two-fold compared with placebo and may be more effective than nicotine replacement therapy .
properties
IUPAC Name |
(1R,9S)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O.ClH/c14-11-3-1-2-10-9-4-8(5-12-6-9)7-13(10)11;/h1-3,8-9,12H,4-7H2;1H/t8-,9+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNYPHEBIGWBCNH-OULXEKPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1C3=CC=CC(=O)N3C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CNC[C@@H]1C3=CC=CC(=O)N3C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
485-35-8 (Parent) | |
| Record name | Cytisinicline hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006047014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
226.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6047-01-4 | |
| Record name | 1,5-Methano-8H-pyrido[1,2-a][1,5]diazocin-8-one, 1,2,3,4,5,6-hexahydro-, hydrochloride (1:1), (1R,5S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6047-01-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cytisinicline hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006047014 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cytisine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.400 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYTISINICLINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1ZI8CA9FWW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(8S,9R,10S,13S,14S)-9-fluoro-6,11,16-trihydroxy-10,13,16-trimethyl-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B1259115.png)











![(2S)-4-[(2R)-9-[(2R,5S)-5-[(1S,4R)-1,4-dihydroxy-4-[(2R,5R)-5-[(1S)-1-hydroxyundecyl]oxolan-2-yl]butyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one](/img/structure/B1259138.png)
